molecular formula C7H10BNO2 B1586140 4,5-Dimethylpyridine-3-boronic acid CAS No. 1001907-71-6

4,5-Dimethylpyridine-3-boronic acid

Cat. No.: B1586140
CAS No.: 1001907-71-6
M. Wt: 150.97 g/mol
InChI Key: WXAUYJWRTPXNNH-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C7H10BNO2. It is characterized by a pyridine ring substituted with two methyl groups at positions 4 and 5, and a boronic acid group at position 3

Scientific Research Applications

4,5-Dimethylpyridine-3-boronic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapors. Use personal protective equipment and ensure adequate ventilation. Keep away from ignition sources .

  • Future Directions

    • Research on 4,5-DMIPA (4,5-Dimethylpyridine-3-boronic acid) could explore its applications in catalysis, materials science, and medicinal chemistry.
  • Mechanism of Action

    Target of Action

    The primary target of 4,5-Dimethylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

    Mode of Action

    In the Suzuki–Miyaura coupling reaction, This compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

    Biochemical Pathways

    The biochemical pathway affected by This compound is the Suzuki–Miyaura coupling pathway This pathway involves the formation of carbon–carbon bonds, which are crucial in many biological processes

    Pharmacokinetics

    The pharmacokinetics of This compound It’s known that the compound has a molecular weight of 15097 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

    Result of Action

    The result of the action of This compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse molecular and cellular effects.

    Action Environment

    The action of This compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-3-boronic acid typically involves the boronation of 4,5-dimethylpyridine. One common method is the reaction of 4,5-dimethylpyridine with a boronic acid derivative, such as boronic acid esters, under suitable reaction conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the boronic acid group.

    Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistent product quality.

    Chemical Reactions Analysis

    Types of Reactions: 4,5-Dimethylpyridine-3-boronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions:

    • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group.

    • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the boronic acid group.

    • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

    Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives resulting from nucleophilic substitution reactions.

    Comparison with Similar Compounds

    • Phenylboronic acid

    • Benzeneboronic acid

    • 2,6-Dimethylphenylboronic acid

    • 3,5-Dimethylphenylboronic acid

    Properties

    IUPAC Name

    (4,5-dimethylpyridin-3-yl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H10BNO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4,10-11H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WXAUYJWRTPXNNH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CN=CC(=C1C)C)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H10BNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10376728
    Record name 4,5-Dimethylpyridine-3-boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10376728
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    150.97 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1001907-71-6
    Record name B-(4,5-Dimethyl-3-pyridinyl)boronic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1001907-71-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4,5-Dimethylpyridine-3-boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10376728
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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